ABP688

Description

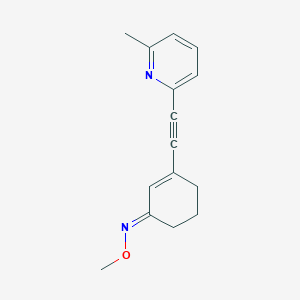

Structure

3D Structure

Properties

CAS No. |

924298-51-1 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

(Z)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |

InChI |

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15- |

InChI Key |

CNNZLFXCUQLKOB-ICFOKQHNSA-N |

SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |

Isomeric SMILES |

CC1=NC(=CC=C1)C#CC2=C/C(=N\OC)/CCC2 |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime ABP 688 ABP-688 ABP688 |

Origin of Product |

United States |

Foundational & Exploratory

ABP688: A High-Affinity Antagonist for the Metabotropic Glutamate Receptor 5 (mGluR5)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ABP688 for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in neuroscience research and drug development. It includes quantitative binding data, detailed experimental protocols for its determination, and a review of the associated mGluR5 signaling pathway.

Core Data Presentation: Binding Affinity of ABP688 for mGluR5

ABP688 is a potent and selective antagonist for the human mGluR5.[1] Its high binding affinity has been consistently demonstrated across multiple studies. The affinity is typically reported as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity.

| Parameter | Value | Species | Method | Reference |

| Ki | 1.7 nM | Human | Radioligand Binding Assay ([11C]ABP688) | [1][2] |

| Kd | 2 nM | Rodent | Radioligand Binding Assay ([3H]ABP688) | [3] |

| Kd | 1.7 - 5.6 nM | Rodent | PET and Autoradiography | [4] |

| Kd | 2.3 nM | Rat | In vitro Autoradiography ([3H]ABP688) | [5][6] |

Experimental Protocols: Determination of Binding Affinity

The binding affinity of ABP688 for mGluR5 is primarily determined using radioligand binding assays. These assays measure the interaction of a radiolabeled form of ABP688 (e.g., [3H]ABP688 or [11C]ABP688) with membranes prepared from tissues or cells expressing mGluR5.

Radioligand Binding Assay Protocol (Competition Assay)

This protocol outlines a typical competition binding experiment to determine the Ki of a test compound (like ABP688) for mGluR5.

1. Membrane Preparation:

-

Homogenize rat whole-brain tissue (excluding the cerebellum, which has low mGluR5 expression) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[2]

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of radiolabeled ABP688 (e.g., [3H]ABP688 or [11C]ABP688), typically at or below its Kd.

-

A range of concentrations of the unlabeled test compound (for competition curve).

-

For total binding, add only the radioligand and assay buffer.

-

For non-specific binding, add the radioligand and a high concentration of a known mGluR5 antagonist (e.g., MPEP).

-

-

Initiate the binding reaction by adding the prepared cell membranes (typically 50-100 µg of protein per well).

3. Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.

4. Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

5. Scintillation Counting:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand competition binding assay.

mGluR5 Signaling Pathway

Caption: Simplified mGluR5 signaling cascade.

mGluR5 Signaling Pathway Overview

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity.[7] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a cascade of intracellular signaling events.

The canonical mGluR5 signaling pathway involves the activation of a Gq protein.[8] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8]

-

DAG , along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9]

The activation of these downstream effectors, including PKC and calcium-dependent kinases, can lead to the modulation of various cellular processes. This includes the phosphorylation of other proteins, regulation of ion channel activity, and changes in gene expression through the activation of transcription factors via pathways such as the mitogen-activated protein kinase (MAPK) cascade (including ERK, JNK, and p38).[8]

ABP688, as a non-competitive antagonist (negative allosteric modulator), binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event prevents the conformational change necessary for receptor activation, thereby inhibiting the downstream signaling cascade initiated by glutamate.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. researchgate.net [researchgate.net]

- 3. punnettsquare.org [punnettsquare.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. In vivo variation in metabotropic glutamate receptor subtype 5 binding using positron emission tomography and [11C]ABP688 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 9. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]ABP688 - PMC [pmc.ncbi.nlm.nih.gov]

ABP688: A Technical Guide to a Selective mGluR5 Negative Allosteric Modulator

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

ABP688, or 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-methyl-oxime, is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1] As a negative allosteric modulator (NAM), it binds to a site on the receptor distinct from the glutamate binding site, inhibiting receptor activation.[2] Due to its high affinity and favorable pharmacokinetic properties, ABP688 has been extensively developed and validated as a positron emission tomography (PET) radioligand, [¹¹C]ABP688, for in vivo imaging and quantification of mGluR5 in the central nervous system (CNS).[1][3] This guide provides an in-depth overview of ABP688, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action and mGluR5 Signaling

Metabotropic glutamate receptors are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[4] mGluR5 is a Group I mGluR, which couples to Gq/11 proteins to activate the phospholipase C (PLC) signaling cascade.[4][5] Upon activation by glutamate, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5][6][7] This pathway is crucial for synaptic plasticity, learning, and memory.[6]

ABP688 acts as a NAM, binding to an allosteric site within the seven-transmembrane domain of the mGluR5 receptor.[2][8] This binding event induces a conformational change in the receptor that prevents its activation by glutamate, thereby inhibiting the downstream signaling cascade. The specificity of [¹¹C]ABP688 binding has been rigorously confirmed in vivo using mGluR5 knockout mice, where a significant reduction in tracer accumulation was observed compared to wild-type animals.[9][10]

Quantitative Pharmacological Data

The affinity, selectivity, and pharmacokinetic profile of ABP688 have been characterized across multiple studies. This information is crucial for its application in both preclinical and clinical research.

Table 1: In Vitro Binding Affinity and Density

| Parameter | Species | Preparation | Radioligand | Value | Reference(s) |

| Kd (Dissociation Constant) | Rat | Whole brain membranes | [¹¹C]ABP688 | 1.7 ± 0.2 nM | [1][9] |

| Rat | - | [³H]ABP688 | 2.0 nM | [3][11] | |

| Rat | Brain homogenates | (E)-[¹¹C]ABP688 | 5.7 nM | [12] | |

| Bmax (Receptor Density) | Rat | Whole brain membranes | [¹¹C]ABP688 | 231 ± 18 fmol/mg protein | [1][9][13] |

Table 2: Selectivity Profile

| Target | Finding | Concentration | Reference(s) |

| mGluR5 | High-affinity binding | Nanomolar range | [3][9] |

| mGluR1 | No blockade observed | - | [14] |

| Other Receptors/Transporters | No significant binding | Up to 10 µM | [15] |

Table 3: Pharmacokinetic Properties ([¹¹C]ABP688)

| Parameter | Species | Finding | Time Point | Reference(s) |

| Metabolism | Human | 25% ± 0.03% of parent compound remains in plasma | 60 minutes post-injection | [4][16] |

| Brain Uptake | Human | High initial brain uptake (Extraction fraction: 0.87 ± 0.21) | - | [16] |

Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of ABP688 and other mGluR5 modulators.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound (e.g., ABP688) by measuring its ability to displace a known radioligand from the mGluR5 receptor.

1. Membrane Preparation:

-

Homogenize whole rat brains (excluding cerebellum) or mGluR5-expressing cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[17]

-

Centrifuge the homogenate at low speed to remove debris.[17]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000-45,000 x g for 10-20 min at 4°C).[14][17]

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.[14]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[14][17]

2. Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.[14]

-

Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (e.g., 2 nM [³H]ABP688).[14]

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of an unlabeled mGluR5 antagonist (e.g., 10 µM MPEP).[18]

-

Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (e.g., ABP688 from 10 pM to 100 µM).[14]

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[17]

3. Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[17]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[18]

4. Data Analysis:

-

Calculate specific binding by subtracting the average NSB counts from the average total binding counts.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]

Protocol: In Vivo PET Imaging with [¹¹C]ABP688

This protocol outlines the general steps for quantifying mGluR5 availability in vivo using PET imaging in rodents or non-human primates.

1. Radiosynthesis of [¹¹C]ABP688:

-

[¹¹C]ABP688 is typically synthesized by the O-methylation of its desmethyl precursor using [¹¹C]methyl iodide.[9][10]

-

The product is purified using high-performance liquid chromatography (HPLC).[10]

-

The final product's radiochemical purity (>95%) and specific radioactivity are determined before formulation for injection.[9]

2. Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner.[9][15]

-

For quantitative modeling, place catheters in a vein for tracer injection and an artery for blood sampling.[4]

3. PET Scan Acquisition:

-

Acquire a transmission scan for attenuation correction before tracer injection.[15]

-

Collect emission data for a specified duration (e.g., 90 minutes for rats, 120 minutes for baboons).[9][15]

-

If required, draw arterial blood samples at predefined time points to measure the arterial input function and radiometabolites.[4]

4. Image Reconstruction and Analysis:

-

Reconstruct PET data into a series of time frames.[9]

-

Co-register the PET images with an anatomical MRI for defining regions of interest (ROIs), such as the hippocampus, striatum, cortex, and cerebellum.[4]

-

Generate time-activity curves (TACs) for each ROI.

-

Quantify receptor availability using kinetic modeling (e.g., a two-tissue compartment model) to calculate the total distribution volume (Vₜ).[4][15] The cerebellum is often used as a reference region due to its negligible mGluR5 expression, allowing for the calculation of the binding potential (BPND).[15][19]

5. Specificity Confirmation (Blocking Study):

-

To confirm signal specificity, perform a second scan in the same subject after administration of an unlabeled mGluR5 antagonist (e.g., MTEP).[15]

-

A significant reduction in the Vₜ or BPND in mGluR5-rich regions compared to the baseline scan confirms specific binding.[15]

In Vivo Applications and Validation

ABP688 has been instrumental in studying the role of mGluR5 in various CNS conditions. Its high specificity allows for reliable in vivo quantification of receptor density and occupancy.

-

Neurological and Psychiatric Disorders: [¹¹C]ABP688 PET studies have been used to investigate alterations in mGluR5 availability in conditions such as Alzheimer's disease, Fragile X syndrome, depression, and substance use disorders.[20][21][22][23] For instance, evidence from mouse models of Fragile X syndrome suggests that mGluR5 antagonists can rescue synaptic abnormalities, making this a key area of research.[22]

-

Target Occupancy Studies: In drug development, [¹¹C]ABP688 is a valuable tool for determining the relationship between the dose of a novel mGluR5-targeting drug and its occupancy of the receptor in the brain, helping to guide dose selection for clinical trials.[9][16]

-

Glutamate Release Measurement: Research has explored using [¹¹C]ABP688 PET to indirectly measure changes in endogenous glutamate levels.[20] The principle is that high levels of glutamate may induce conformational changes or internalization of mGluR5, leading to a decrease in tracer binding.[20]

Conclusion

ABP688 is a well-characterized and highly selective negative allosteric modulator of the mGluR5 receptor. Its robust pharmacological profile and, most notably, its successful development as the PET radioligand [¹¹C]ABP688, have made it an indispensable tool for the neuroscience community. It enables precise in vivo quantification of mGluR5, facilitating a deeper understanding of the receptor's role in health and disease and accelerating the development of novel therapeutics targeting the glutamatergic system.

References

- 1. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]

- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. - OAK Open Access Archive [oak.novartis.com]

- 12. Binding potential of (E)-[¹¹C]ABP688 to metabotropic glutamate receptor subtype 5 is decreased by the inclusion of its ¹¹C-labelled Z-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo positron emission tomography imaging with [11C]ABP688: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]ABP688 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. direct.mit.edu [direct.mit.edu]

- 21. From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fragile X syndrome - Wikipedia [en.wikipedia.org]

- 23. Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of ABP688: A Negative Allosteric Modulator of mGluR5

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ABP688 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] It acts as a negative allosteric modulator, binding to a site distinct from the orthosteric glutamate binding site.[2][3] This unique mechanism of action has positioned ABP688 as a valuable tool for studying the physiological and pathological roles of mGluR5. Furthermore, its radiolabeled form, [11C]ABP688, has been extensively developed and validated as a positron emission tomography (PET) ligand for the in vivo imaging of mGluR5 in the central nervous system.[4][5] This technical guide provides a comprehensive overview of the discovery, development, and characterization of ABP688, with a focus on its pharmacological properties and the methodologies used for its evaluation.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for modulating synaptic transmission and plasticity.[6] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a significant role in these processes.[7] mGluR5, a member of the Group I mGluRs, is coupled to phospholipase C and is involved in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2][6] ABP688, with its high affinity and selectivity for mGluR5, has emerged as a critical chemical probe for elucidating the function of this receptor.[4]

Mechanism of Action: Negative Allosteric Modulation

ABP688 functions as a negative allosteric modulator (NAM) of mGluR5.[2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct topographical site on the receptor.[2] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric ligand. The allosteric nature of ABP688's interaction with mGluR5 offers potential therapeutic advantages, including a ceiling effect on its modulatory activity and greater subtype selectivity.

Below is a diagram illustrating the signaling pathway of mGluR5 and the inhibitory action of ABP688.

Caption: mGluR5 signaling cascade and inhibition by ABP688.

Quantitative Pharmacological Data

The pharmacological profile of ABP688 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 3.5 nM | Radioligand binding assay, L(tk-) cell membranes expressing human mGluR5 | [1] |

| Kd | 1.7 ± 0.2 nM | Scatchard analysis, [11C]ABP688, rat whole-brain membranes | [7][8] |

| Kd | 2 nM | [3H]ABP688 binding | [4][5] |

| IC50 | 2.4 nM | Quisqualate-induced phosphoinositol accumulation, L(tk-) cells expressing human mGluR5 | [1] |

| IC50 | 2.3 nM | Glutamate-induced calcium release, L(tk-) cells expressing human mGluR5 | [1] |

| Bmax | 231 ± 18 fmol/mg protein | Scatchard analysis, [11C]ABP688, rat whole-brain membranes | [7][8] |

| Parameter | Value | Assay Conditions | Reference |

| Radiochemical Yield ([11C]ABP688) | 35% ± 8% (decay corrected) | O-methylation of desmethyl-ABP688 with [11C]methyl iodide | [7][8] |

| Specific Radioactivity ([11C]ABP688) | 150 ± 50 GBq/µmol | At end of synthesis | [7][8] |

| Radiochemical Purity ([11C]ABP688) | >95% | HPLC analysis | [7] |

| LogD (pH 7.4) | 2.4 | Shake-flask method | [6] |

Experimental Protocols

In Vitro Binding Assay (Scatchard Analysis)

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [11C]ABP688 for mGluR5.

Methodology:

-

Membrane Preparation: Whole brains from Sprague-Dawley rats (excluding cerebellum) are homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to a final protein concentration.[9]

-

Saturation Binding: A fixed amount of rat brain membrane homogenate is incubated with increasing concentrations of [11C]ABP688 in a binding buffer.[7]

-

Nonspecific Binding Determination: Parallel incubations are performed in the presence of a high concentration of an unlabeled mGluR5 antagonist (e.g., MPEP) to determine nonspecific binding.[10][11]

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.[7]

Radiosynthesis of [11C]ABP688

Objective: To synthesize [11C]ABP688 for use in PET imaging studies.

Methodology:

-

Precursor: The synthesis starts with the sodium salt of the desmethyl precursor, 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime.[8]

-

Radiolabeling: The precursor is reacted with [11C]methyl iodide in an anhydrous solvent (e.g., dimethylformamide) at an elevated temperature (e.g., 90°C) for a short duration (e.g., 5 minutes).[12][13]

-

Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [11C]ABP688.[12]

-

Formulation: The HPLC solvent is removed, and the final product is formulated in a physiologically compatible solution for injection.[12]

-

Quality Control: The radiochemical purity, specific radioactivity, and identity of the final product are confirmed using analytical HPLC and by co-injection with a non-radiolabeled ABP688 standard.[7]

The following diagram outlines the general workflow for a preclinical in vivo PET study with [11C]ABP688.

Caption: Workflow for a preclinical [11C]ABP688 PET study.

In Vivo Characterization

Preclinical Studies in Rodents and Non-Human Primates

In vivo studies in rats, wild-type mice, and mGluR5-knockout mice have demonstrated the high specificity of [11C]ABP688 for mGluR5.[7][8] PET imaging and ex vivo autoradiography have shown a heterogeneous distribution of the tracer in the brain, with the highest uptake in mGluR5-rich regions such as the hippocampus, striatum, and cortex, and negligible uptake in the cerebellum, a region known to be devoid of mGluR5.[6][7] Blocking studies with other mGluR5 antagonists, such as MPEP and MTEP, have confirmed the specificity of [11C]ABP688 binding.[7][14][15]

Human PET Studies

[11C]ABP688 has been successfully translated to human studies, where it has proven to be a valuable tool for imaging mGluR5 distribution.[6] Human PET studies have shown high initial brain uptake of [11C]ABP688, with a distribution pattern consistent with preclinical data.[6] The tracer has been used to investigate mGluR5 availability in various neuropsychiatric and neurodegenerative disorders, including depression, substance use disorders, and Alzheimer's disease.[16][17][18][19]

Conclusion

ABP688 is a well-characterized negative allosteric modulator of mGluR5 with high affinity and selectivity. Its development, particularly in its radiolabeled form [11C]ABP688, has provided an invaluable tool for the in vivo investigation of mGluR5 in both preclinical and clinical settings. The detailed pharmacological data and established experimental protocols presented in this guide underscore the robustness of ABP688 as a chemical probe and its continued importance in neuroscience research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medrxiv.org [medrxiv.org]

- 4. ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. - OAK Open Access Archive [oak.novartis.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]ABP688 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. In vivo positron emission tomography imaging with [¹¹C]ABP688: binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo positron emission tomography imaging with [11C]ABP688: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. direct.mit.edu [direct.mit.edu]

- 17. direct.mit.edu [direct.mit.edu]

- 18. Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reduced uptake of [11C]‐ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer’s dementia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of the [11C]ABP688 PET Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of [11C]ABP688, a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). [11C]ABP688 has emerged as a valuable radiotracer for in vivo imaging of mGluR5 distribution and density using Positron Emission Tomography (PET), a critical tool in neuroscience research and the development of therapeutics targeting the glutamatergic system. This document outlines the key characteristics of [11C]ABP688, details the experimental protocols for its evaluation, and presents quantitative data from various preclinical studies.

Core Properties and In Vitro Binding Characteristics

[11C]ABP688, chemically known as 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-[11C]methyl-oxime, is a noncompetitive antagonist of mGluR5.[1] Its favorable profile for PET imaging is underscored by its high affinity, selectivity, and appropriate lipophilicity for blood-brain barrier penetration.[2][3]

Quantitative In Vitro Binding Data

| Parameter | Value | Species | Tissue | Method | Reference |

| Dissociation Constant (Kd) | 1.7 ± 0.2 nmol/L | Rat | Whole brain membranes (without cerebellum) | Scatchard Analysis | [1][2] |

| 2 nM | Not Specified | Not Specified | Not Specified | [4] | |

| Maximum Number of Binding Sites (Bmax) | 231 ± 18 fmol/mg of protein | Rat | Whole brain membranes (without cerebellum) | Scatchard Analysis | [1][2] |

| Distribution Coefficient (Log D at pH 7.4) | 2.4 ± 0.1 | Not Specified | Not Specified | Shake-flask method | [2] |

Experimental Protocols

Radiosynthesis of [11C]ABP688

The radiosynthesis of [11C]ABP688 is typically achieved through the O-methylation of its desmethyl precursor.[1][2][5]

Procedure:

-

Production of [11C]Methyl Iodide: [11C]CO2 is produced via a cyclotron and is subsequently converted to [11C]methane, followed by gas-phase iodination to yield [11C]methyl iodide.[2][5]

-

Precursor Preparation: The sodium salt of the desmethyl-ABP688 precursor (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime) is prepared by reacting it with sodium hydride in an anhydrous solvent like N,N-dimethylformamide or dimethylsulfoxide.[3][5]

-

O-methylation Reaction: The prepared precursor is reacted with [11C]methyl iodide at an elevated temperature (e.g., 90°C) for a short duration (e.g., 5 minutes).[3][5]

-

Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [11C]ABP688.[3][5]

-

Formulation: The purified [11C]ABP688 is formulated in a physiologically compatible solution for intravenous administration.[3]

This process yields [11C]ABP688 with a good radiochemical yield (approximately 35% ± 8%) and high specific radioactivity (around 150 ± 50 GBq/µmol).[1][2] The total synthesis time is typically 45-50 minutes from the end of radionuclide production.[1][2]

Animal Models and PET Imaging

Preclinical evaluation of [11C]ABP688 has been conducted in various animal models, including rats, wild-type mice, and mGluR5 knockout mice.[1][2]

Typical PET Imaging Protocol:

-

Animal Preparation: Animals are anesthetized (e.g., with isoflurane) prior to tracer administration.[6]

-

Tracer Administration: A bolus of [11C]ABP688 is administered intravenously via the tail vein.[2][6]

-

PET Scan Acquisition: Dynamic PET scans are acquired for a specified duration (e.g., 30-90 minutes).[6]

-

Data Reconstruction: PET data are reconstructed to generate time-activity curves for different brain regions.[6]

-

Blocking Studies (for specificity): A separate cohort of animals is co-injected with an mGluR5 antagonist, such as M-MPEP or MTEP, to demonstrate the specificity of [11C]ABP688 binding.[2][7]

-

Knockout Mice Studies (for specificity): PET imaging is performed in mGluR5 knockout mice to confirm that the tracer signal is absent or significantly reduced.[1][2]

Ex Vivo and In Vitro Validation

Ex Vivo Biodistribution:

-

Following [11C]ABP688 injection, animals are sacrificed at a specific time point (e.g., 20-30 minutes post-injection).[2]

-

The brain is rapidly removed and dissected into various regions (e.g., hippocampus, striatum, cortex, cerebellum).[2]

-

The radioactivity in each brain region is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[2]

Ex Vivo Autoradiography:

-

After tracer injection and sacrifice, the brain is frozen and sectioned.[6]

-

The brain sections are exposed to a phosphor imager screen to visualize the regional distribution of radioactivity.[6]

Metabolite Analysis:

-

Blood and brain tissue samples are collected at various time points post-injection.[2]

-

Samples are processed to separate the parent tracer from its radiometabolites, typically using HPLC.[2]

-

The percentage of intact [11C]ABP688 is determined over time.[2]

In Vivo Characteristics

Brain Uptake and Distribution

[11C]ABP688 demonstrates high initial brain uptake.[5] The regional distribution in the brain is heterogeneous and consistent with the known density of mGluR5, with the highest uptake in the hippocampus, striatum, and cortex, and the lowest uptake in the cerebellum.[1][2]

In Vivo Biodistribution in Rodents

| Brain Region | Uptake (%ID/g) in Rats (30 min post-injection) | Uptake (%ID/g) in Wild-Type Mice (20 min post-injection) |

| Hippocampus | ~0.8 | ~1.2 |

| Striatum | ~0.9 | ~1.4 |

| Cortex | ~0.7 | ~1.0 |

| Cerebellum | ~0.2 | ~0.2 |

Note: Values are approximate and based on graphical data from reference[2][8].

Specificity

The specificity of [11C]ABP688 for mGluR5 has been robustly demonstrated through:

-

Blocking Studies: Co-injection of the mGluR5 antagonist M-MPEP significantly reduces [11C]ABP688 binding in mGluR5-rich regions by up to 80%, with no effect in the cerebellum.[1][2]

-

Knockout Mice: In mGluR5 knockout mice, the uptake of [11C]ABP688 is markedly reduced and shows a uniform distribution across the brain, confirming the tracer's high specificity.[1][2]

Metabolism

[11C]ABP688 is rapidly metabolized in the periphery.[5] However, the resulting radiometabolites are more polar than the parent compound and are unlikely to cross the blood-brain barrier, which is a favorable characteristic for a PET tracer.[2] In human plasma, approximately 25% of the radioactivity represents the intact parent compound at 60 minutes post-injection.[5]

Kinetic Modeling

In human studies, the kinetics of [11C]ABP688 are best described by a two-tissue compartment model.[5][9] This indicates that the tracer not only enters the brain tissue from the plasma but also specifically binds to mGluR5. The cerebellum is often considered a suitable reference region for kinetic modeling due to its low density of mGluR5.[10][11]

mGluR5 Signaling Pathway

Activation of mGluR5, a G-protein coupled receptor, initiates a cascade of intracellular signaling events.

Upon binding of glutamate, mGluR5 activates a Gq protein, which in turn stimulates phospholipase C (PLC).[12][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13][14] These signaling events modulate neuronal excitability and synaptic plasticity.[14][15]

Conclusion

[11C]ABP688 is a well-characterized and highly specific PET tracer for the in vivo imaging of mGluR5.[1][2] Its favorable preclinical profile, including high affinity, good blood-brain barrier penetration, and specific binding in mGluR5-rich brain regions, makes it an invaluable tool for studying the role of mGluR5 in normal brain function and in various neurological and psychiatric disorders.[5][16] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers utilizing [11C]ABP688 in their preclinical studies.

References

- 1. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]ABP688 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. In vivo positron emission tomography imaging with [11C]ABP688: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Evaluation of the metabotropic glutamate receptor subtype 5 using PET and 11C-ABP688: assessment of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo and in vitro Validation of Reference Tissue Models for the mGluR5 Ligand [11C]ABP688 | Semantic Scholar [semanticscholar.org]

- 12. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 13. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]

- 15. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ABP688: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ABP688, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and replicate key experiments for the evaluation of this and similar compounds.

Core Data Summary

The following tables summarize the quantitative data for the in vitro binding characteristics of ABP688.

Table 1: Radioligand Binding Affinity of ABP688

| Radioligand | Preparation | K_d (nM) | B_max (fmol/mg protein) | Reference(s) |

| [¹¹C]ABP688 | Rat whole-brain membranes (without cerebellum) | 1.7 ± 0.2 | 231 ± 18 | [1] |

| [³H]ABP688 | Rat brain sections | 1.1 - 6 | 80 - 2300 (region-dependent) | [2] |

| [¹¹C]ABP688 | Not specified | 2.3 | Not specified | [2] |

| [³H]ABP688 | Not specified | 2 | Not specified | [3] |

Table 2: Regional Distribution and Specificity of [³H]ABP688 Binding in Rat Brain (Autoradiography)

| Brain Region | B_max (fmol/mg tissue) | K_d (nM) | Reference(s) |

| Caudate-putamen | ~2300 | 1.1 - 6 | [2] |

| Cerebellum | ~80 | 1.1 - 6 | [2] |

| White Matter | 171 ± 21 | 2.45 ± 1.1 | [2] |

Key Experimental Protocols

Detailed methodologies for the primary in vitro characterization assays for ABP688 are provided below.

Radioligand Binding Assay (Saturation)

This protocol is designed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) of a radiolabeled ligand, such as [³H]ABP688 or [¹¹C]ABP688.

1. Membrane Preparation:

-

Homogenize frozen tissue (e.g., rat brain) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.[4]

-

Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 10 minutes at 4°C.[4]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[4]

-

Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant for storage at -80°C.[4]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[4]

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.[4]

-

For total binding, add increasing concentrations of the radioligand (e.g., [³H]ABP688) to wells containing the membrane preparation (50-120 µg protein for tissue).[4]

-

For non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., MPEP) in addition to the radioligand and membrane preparation.[2]

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Dry the filters and add a scintillation cocktail.[4]

-

Quantify the radioactivity trapped on the filters using a scintillation counter.[4]

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression to fit a one-site binding model and determine the K_d and B_max values.[2]

In Vitro Autoradiography

This technique is used to visualize the regional distribution of receptors within tissue sections.

1. Tissue Sectioning:

-

Rapidly freeze the brain tissue in a suitable medium like 2-methylbutane cooled to -40°C.[2]

-

Cut thin sections (e.g., 20 µm) of the frozen tissue using a cryostat.[5]

-

Thaw-mount the sections onto microscope slides coated with an adhesive substance (e.g., poly-L-lysine).[2]

2. Incubation:

-

Pre-incubate the slides in a buffer (e.g., 30 mM N2 Hepes, pH 7.4, with salts) for a short period (e.g., 15 minutes) at room temperature to remove endogenous ligands.[2][5]

-

Incubate the sections with a solution containing the radioligand (e.g., [³H]ABP688) at a specific concentration.[2][5] For saturation experiments, use a range of concentrations.

-

To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled competitor.[6]

-

The incubation is typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 65-90 minutes).[2][5]

3. Washing and Drying:

-

After incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand.[5] Multiple washes of short duration are common.

-

Perform a final brief rinse in distilled water to remove buffer salts.[5]

-

Dry the sections, for instance, under a stream of cool, dry air.[5]

4. Imaging:

-

Expose the dried, labeled sections to a radiation-sensitive film or a phosphor imaging screen.[5][6]

-

The exposure time will depend on the specific activity of the radioligand and the density of the receptors.

-

After exposure, develop the film or scan the imaging screen to visualize the distribution of radioactivity.

5. Quantification:

-

Use a densitometry system to quantify the optical density of the autoradiographic image in different brain regions.

-

Correlate the optical density to the amount of bound radioligand using co-exposed radioactive standards.

-

Calculate specific binding by subtracting the non-specific binding from the total binding in each region of interest.

Visualizations

Signaling Pathway of mGluR5

The following diagram illustrates the canonical G_q-coupled signaling pathway activated by mGluR5.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]ABP688 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. - OAK Open Access Archive [oak.novartis.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Autoradiography [fz-juelich.de]

ABP688: A Technical Guide to its Selectivity Profile Against Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABP688, chemically identified as 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime, is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1][2] Its high affinity for mGluR5 has led to its development as a valuable tool in neuroscience research, particularly as a positron emission tomography (PET) radioligand ([11C]ABP688) for the in vivo imaging of mGluR5 in the central nervous system (CNS) of both preclinical models and humans.[1][3][4] This technical guide provides a comprehensive overview of the selectivity profile of ABP688 against other mGluR subtypes, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.

Data Presentation: ABP688 Selectivity Profile

The selectivity of ABP688 is a cornerstone of its utility as a research tool. It exhibits high affinity for mGluR5 while demonstrating negligible interaction with a wide range of other CNS targets at concentrations up to 10 µM.[2]

| Receptor Subtype | Ligand | Species | Assay Type | Affinity Value (nM) | Reference |

| mGluR5 | ABP688 | Human | Radioligand Binding (Ki) | 3.5 | [2] |

| ABP688 | Human | Functional (IC50, Calcium release) | 2.3 | [2] | |

| ABP688 | Human | Functional (IC50, Phosphoinositol accumulation) | 2.4 | [2] | |

| [3H]ABP688 | Rat | Radioligand Binding (Kd) | 2 | [1] | |

| [11C]ABP688 | Rat | Scatchard Analysis (Kd) | 1.7 ± 0.2 | [3] | |

| Other CNS Receptors | ABP688 | - | Broad Panel Screening | No significant binding at 10,000 | [2] |

Note: The broad panel of CNS targets included various G protein-coupled receptors, ion channels, and transporters.[2]

Experimental Protocols

The determination of ABP688's selectivity profile relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity of a test compound (unlabeled ABP688) by measuring its ability to displace a radiolabeled ligand from its target receptor.

Objective: To determine the inhibitory constant (Ki) of ABP688 for mGluR5 and its lack of affinity for other mGluR subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human mGluR subtype (e.g., mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR7, mGluR8).

-

Radiolabeled ligand specific for the receptor being tested (e.g., [3H]ABP688 for mGluR5, or another suitable radioligand for other mGluRs).

-

Unlabeled ABP688.

-

Assay buffer (e.g., 50 mM Tris-HCl, 1.2 mM MgCl2, 2 mM CaCl2, 100 mM NaCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled ABP688.

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled ABP688. The IC50 value (the concentration of ABP688 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Specificity Confirmation using PET and Knockout Models

The high specificity of [11C]ABP688 for mGluR5 observed in vitro has been confirmed in vivo through PET imaging studies in wild-type and mGluR5 knockout mice.[3] These studies demonstrated that the uptake of [11C]ABP688 in the brains of wild-type mice is concentrated in regions known to have high densities of mGluR5. In contrast, the brain uptake in mGluR5 knockout mice is significantly lower and more uniform, confirming that the signal is specific to mGluR5.[3]

Visualization of Key Processes

ABP688 Selectivity Profile

Caption: ABP688's high binding affinity for mGluR5 versus other mGluRs.

Radioligand Competition Binding Assay Workflow

Caption: Workflow of a radioligand competition binding assay.

Metabotropic Glutamate Receptor Signaling Pathways

Caption: Simplified signaling pathways of the three mGluR groups.

Conclusion

ABP688 is a highly selective negative allosteric modulator of mGluR5, demonstrating high affinity for its target receptor and negligible binding to a broad range of other CNS receptors. This robust selectivity profile, established through rigorous in vitro and in vivo studies, makes ABP688 an invaluable tool for the specific investigation of mGluR5 function and its role in various neurological and psychiatric disorders. The use of [11C]ABP688 in PET imaging further allows for the non-invasive quantification and localization of mGluR5 in the living brain, providing critical insights for drug development and clinical research.

References

- 1. ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

The Role of Metabotropic Glutamate Receptor 5 (mGluR5) in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor, is a critical modulator of excitatory synaptic transmission and plasticity throughout the central nervous system. Its intricate involvement in a multitude of intracellular signaling cascades has positioned it as a key player in the pathophysiology of a wide array of neurological and psychiatric disorders. Dysregulation of mGluR5 signaling has been implicated in conditions such as Fragile X syndrome, Alzheimer's disease, Parkinson's disease, and major depressive disorder. Consequently, mGluR5 has emerged as a promising therapeutic target for novel drug development. This technical guide provides a comprehensive overview of the role of mGluR5 in these disorders, detailing its signaling pathways, summarizing key quantitative data, and providing in-depth experimental protocols for its investigation.

Introduction to mGluR5

Metabotropic glutamate receptors (mGluRs) are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.[1] mGluR5, along with mGluR1, belongs to the Group I mGluRs, which are predominantly located postsynaptically and couple to Gq/11 proteins.[1] Activation of mGluR5 by its endogenous ligand, glutamate, initiates the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2]

mGluR5 is highly expressed in brain regions crucial for learning and memory, including the cortex, hippocampus, and striatum.[2] Its role extends to the modulation of N-methyl-D-aspartate (NMDA) receptor activity, synaptic plasticity, and neuronal excitability.[3][4] Given its widespread influence on fundamental neuronal processes, it is not surprising that aberrant mGluR5 signaling is a contributing factor to the pathology of numerous neurological disorders.

mGluR5 Signaling Pathways

The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins. However, its function is far more complex, involving interactions with a host of intracellular scaffolding proteins and modulation of other receptor systems.

Caption: Canonical mGluR5 signaling pathway.

Role of mGluR5 in Neurological Disorders

Fragile X Syndrome (FXS)

Fragile X syndrome is a genetic disorder caused by the silencing of the FMR1 gene, which leads to the absence of the fragile X mental retardation protein (FMRP). The "mGluR theory of fragile X" posits that exaggerated signaling through mGluR5 contributes to many of the synaptic and cognitive deficits observed in FXS. In the absence of FMRP, which normally acts as a translational repressor, mGluR5-dependent protein synthesis is unchecked, leading to excessive production of certain synaptic proteins.

Preclinical studies in Fmr1 knockout mice have shown that genetic or pharmacological reduction of mGluR5 signaling can rescue various phenotypes, including altered dendritic spine morphology, exaggerated long-term depression (LTD), and behavioral deficits.[5] However, clinical trials with mGluR5 negative allosteric modulators (NAMs) in individuals with FXS have not yet yielded the expected therapeutic benefits, highlighting the complexities of translating preclinical findings to human patients.[5][6]

Alzheimer's Disease (AD)

In Alzheimer's disease, mGluR5 has been implicated in the neurotoxic effects of amyloid-beta (Aβ) oligomers.[7] Aβ oligomers can bind to cellular prion protein (PrPC), which in turn forms a complex with mGluR5, leading to the dysregulation of mGluR5 signaling and subsequent synaptic dysfunction.[8] This aberrant signaling can contribute to excitotoxicity, synaptic depression, and ultimately, neuronal loss.[7]

PET imaging studies have revealed alterations in mGluR5 availability in the brains of individuals with AD, although findings have been somewhat inconsistent.[8][9] Some studies report reduced mGluR5 levels, while others suggest an initial increase or redistribution of the receptor.[8][9] Pharmacological and genetic ablation of mGluR5 in mouse models of AD has been shown to mitigate cognitive impairment and Aβ-related pathology.[10]

Parkinson's Disease (PD)

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to an overactivity of the glutamatergic system in the basal ganglia.[11] mGluR5 is highly expressed in the striatum and other basal ganglia structures, and its overstimulation is thought to contribute to the motor symptoms of PD and the development of L-DOPA-induced dyskinesia (LID).[4][12]

Antagonists of mGluR5 have shown promise in preclinical models of PD, attenuating parkinsonian motor deficits and reducing LID.[11][12] Clinical trials with mGluR5 NAMs, such as mavoglurant (B1676221) and dipraglurant, have been conducted to evaluate their efficacy in treating LID in PD patients.[1][13]

Mood and Anxiety Disorders

The role of mGluR5 in mood and anxiety disorders is complex and appears to be context-dependent. Preclinical studies have generally shown that mGluR5 antagonists have antidepressant-like effects.[14][15] However, human PET imaging studies in major depressive disorder (MDD) have yielded mixed results, with some reporting decreased mGluR5 binding and others finding no significant difference compared to healthy controls.[14][15][16]

In post-traumatic stress disorder (PTSD), preclinical evidence suggests that mGluR5 is crucial for fear conditioning and extinction.[14] Human PET studies have shown increased mGluR5 availability in individuals with PTSD.[17]

Quantitative Data

mGluR5 Expression in Neurological Disorders

| Disorder | Brain Region | Change in mGluR5 Expression | Method | Reference |

| Alzheimer's Disease | Hippocampus, Parahippocampal Gyrus | Decreased | PET with [18F]PSS232 | [9] |

| Alzheimer's Disease | Cortex, Hippocampus | Decreased (in 6xTg mice) | Micro-PET with [11C]-ABP688 | [15] |

| Major Depressive Disorder | Prefrontal Cortex, Cingulate Cortex, Insula, Thalamus, Hippocampus | Decreased | PET with [11C]ABP688 | [15][16] |

| Post-Traumatic Stress Disorder | Various subcortical regions | Increased | PET with [18F]FPEB | [17] |

| L-DOPA-induced Dyskinesia (PD) | Basal Ganglia | Increased | PET | [13] |

Binding Affinities of mGluR5 Ligands

| Ligand | Type | Binding Affinity (Ki or IC50) | Species/Assay | Reference |

| MPEP | NAM | 11 nM (IC50) | Rat mGluR5, [3H]MPEP binding | [18] |

| Fenobam | NAM | 32-313 nM (Ki), 36-51 nM (IC50) | Human mGluR5, X-ray crystallography | [11] |

| Mavoglurant (AFQ056) | NAM | Data from clinical trials | Human | [3] |

| Dipraglurant | NAM | Data from clinical trials | Human | [1] |

| [11C]ABP688 | NAM (Radioligand) | High affinity | Human PET | [14] |

| [18F]FPEB | NAM (Radioligand) | High affinity | Human PET | [5] |

| L-Quisqualic Acid | Agonist | 22 nM - 10 µM (Ki), 150-630 nM (EC50) | Human mGluR5 | [13] |

Experimental Protocols

In Vivo Imaging: PET with [18F]FPEB

Objective: To quantify mGluR5 availability in the human brain.

Protocol Workflow:

Caption: Workflow for mGluR5 PET imaging with [18F]FPEB.

Detailed Methodology:

-

Radiosynthesis of [18F]FPEB: [18F]FPEB is synthesized from its nitro-precursor via nucleophilic substitution with [18F]fluoride.[9][19] The synthesis is typically automated.[19]

-

Subject Preparation: Subjects undergo a physical and mental health screening. For brain imaging, a preceding MRI scan is often performed for anatomical co-registration.[5]

-

Injection and Scanning: A bolus of [18F]FPEB (e.g., ~180 MBq) is administered intravenously.[5] A dynamic PET scan is acquired for 90-120 minutes.[5]

-

Arterial Blood Sampling: To determine the arterial input function, serial arterial blood samples are collected throughout the scan to measure plasma radioactivity and the fraction of unmetabolized radiotracer.[9]

-

Data Analysis: PET data are reconstructed and corrected for attenuation and motion. A kinetic model, such as the two-tissue compartment model, is applied to the time-activity curves of different brain regions to estimate the total volume of distribution (VT), which is an index of receptor density.[9]

In Vitro Assay: Radioligand Binding

Objective: To determine the binding affinity of a test compound for mGluR5.

Protocol Workflow:

Caption: Workflow for an mGluR5 radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing mGluR5 (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[6]

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled mGluR5 ligand (e.g., [3H]MPEP) and varying concentrations of the unlabeled test compound.[18]

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[18]

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[18]

-

Washing and Counting: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.[20]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound, from which the Ki (inhibition constant) can be calculated.[18]

Protein Expression Analysis: Western Blotting

Objective: To quantify the expression level of mGluR5 protein in brain tissue.

Detailed Methodology:

-

Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for mGluR5. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using a digital imaging system.

-

Quantification: The intensity of the mGluR5 band is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[21]

Behavioral Testing

Objective: To assess spatial learning and memory.[22]

Methodology:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[22]

-

Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues located around the room. The starting position is varied for each trial.[23]

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.[23]

Objective: To assess associative fear learning and memory.[24]

Methodology:

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for presenting an auditory cue (conditioned stimulus, CS).[12]

-

Conditioning Phase: The mouse is placed in the chamber and presented with the CS, which is paired with a mild footshock (unconditioned stimulus, US).[12]

-

Contextual Fear Test: The next day, the mouse is returned to the same chamber, and freezing behavior (a measure of fear) is quantified in the absence of the CS and US.[12]

-

Cued Fear Test: On a subsequent day, the mouse is placed in a novel context and presented with the CS alone. Freezing behavior is again quantified.[12]

Objective: To assess motor coordination and balance.[25]

Methodology:

-

Apparatus: A rotating rod that can accelerate over time.[25]

-

Training Phase: Mice are trained to walk on the rotating rod at a constant speed.

-

Testing Phase: The rod is set to accelerate, and the latency to fall off the rod is recorded.[25] This is repeated for several trials.

Conclusion

Metabotropic glutamate receptor 5 is a multifaceted receptor with a profound influence on neuronal function. Its dysregulation is a common theme in a variety of neurological disorders, making it a highly attractive target for therapeutic intervention. The development of selective mGluR5 modulators and advanced imaging techniques has significantly advanced our understanding of its role in disease. However, the translation of preclinical findings into effective clinical therapies remains a challenge. A deeper understanding of the intricate regulation of mGluR5 signaling in different disease states, aided by the robust experimental methodologies outlined in this guide, will be crucial for the successful development of novel treatments for these debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. neurology.org [neurology.org]

- 3. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabotropic Glutamate Receptor 5 Antagonism Reduces Pathology and Differentially Improves Symptoms in Male and Female Heterozygous zQ175 Huntington’s Mice [frontiersin.org]

- 5. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 13. rcsb.org [rcsb.org]

- 14. Characterization of brain mGluR5 binding in a pilot study of late-life major depressive disorder using positron emission tomography and [11C]ABP688 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Depressive-like Behaviors Induced by mGluR5 Reduction in 6xTg in Mouse Model of Alzheimer’s Disease [mdpi.com]

- 16. cyagen.com [cyagen.com]

- 17. scispace.com [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Behavioral and functional evidence of mGlu2/3 and mGlu5 metabotropic glutamate receptor dysregulation in cocaine-escalated rats: Factor in the transition to dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 24. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]

ABP688: A Technical Guide to Studying Glutamate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABP688 is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] Its high affinity and favorable pharmacokinetic properties have established it as a critical tool for investigating the role of mGluR5 in the central nervous system. This technical guide provides an in-depth overview of ABP688, its mechanism of action, and its application in studying glutamate signaling pathways, with a focus on quantitative data and detailed experimental protocols. The radiolabeled form, [11C]ABP688, is a widely used positron emission tomography (PET) tracer for in vivo imaging of mGluR5 in both preclinical and clinical settings.[2][3]

Mechanism of Action

ABP688 acts as a negative allosteric modulator (NAM) of the mGluR5 receptor.[4] It binds with high affinity to a site distinct from the glutamate binding site, thereby inhibiting receptor function. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6][7] By antagonizing mGluR5, ABP688 effectively dampens this signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for ABP688 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of ABP688

| Parameter | Species | Assay Condition | Value | Reference |

| Ki | Human | Radioligand binding assay | 1.7 nM | [8] |

| Kd | Rat | Scatchard analysis, whole-brain membranes | 1.7 ± 0.2 nM | [3] |

| Kd | Rat | Autoradiography saturation binding | 2.3 nM | [9] |

| Kd | - | - | 2 nM | [2][10] |

| Kd | - | - | 1.7 nM to 5.6 nM | [4] |

| IC50 | Human | Quisqualate-induced phosphoinositol accumulation | 2.4 nM | [1] |

| IC50 | Human | Glutamate-induced calcium release | 2.3 nM | [1] |

Table 2: In Vivo [11C]ABP688 PET Imaging Data in Humans

| Brain Region | Specific Distribution Volume (DV) (mean ± SD) | Reference |

| Anterior Cingulate | 5.45 ± 1.47 | [11][12] |

| Medial Temporal Lobe | - | [11] |

| Amygdala | - | [11][12] |

| Caudate | - | [11][12] |

| Putamen | - | [11][12] |

| Temporal Cortex | Higher than Frontal, Occipital, Parietal | [11][12] |

| Frontal Cortex | - | [11][12] |

| Occipital Cortex | - | [11][12] |

| Parietal Cortex | - | [11][12] |

| Cerebellum | 1.91 ± 0.32 | [11][12] |

Table 3: In Vivo Studies Modulating Glutamate and [11C]ABP688 Binding

| Species | Pharmacological Challenge | Effect on Glutamate | Effect on [11C]ABP688 Binding | Reference |

| Rat | Ethanol (0.5 g/kg) | 126.9 ± 5.3% increase in striatal glutamate | 6.8 ± 9.6% decrease in striatal binding | [13][14] |

| Rat | MPEP (mGluR5 antagonist) | - | 43-58% decrease in VT in thalamus and caudate-putamen | [9][15] |

Experimental Protocols

Detailed methodologies for key experiments involving ABP688 are outlined below.

In Vitro [3H]ABP688 Autoradiography

This protocol is adapted from studies performing saturation binding experiments on brain sections.[1]

-

Tissue Preparation: Brains are cryosectioned at 20 µm and thaw-mounted onto microscope slides.

-

Pre-incubation: Slides are warmed to room temperature and pre-incubated for 20 minutes in a buffer containing 30 mmol N2 HEPES, 110 nmol NaCl, 5 mmol KCl, 2.5 mmol CaCl2, and 1.2 mmol MgCl2 (pH 7.4).

-

Incubation: A saturation binding study is performed by incubating slides with varying concentrations of [3H]ABP688 (e.g., 0.125 to 8 nM) in the same buffer for 60 minutes at room temperature.

-

Non-specific Binding: To determine non-specific binding, adjacent sections are incubated with [3H]ABP688 in the presence of a high concentration of a selective mGluR5 antagonist, such as 10 µM MPEP.

-

Washing: After incubation, slides are washed three times for 5 minutes each in cold buffer, followed by a brief dip in ice-cold distilled water.

-

Drying and Exposure: Slides are rapidly dried under a stream of cool air and then exposed to a tritium-sensitive phosphor screen for 1-5 days.

-

Data Analysis: The screens are scanned using a phosphorimager, and regions of interest are drawn to quantify radiotracer binding. Specific binding is calculated by subtracting the non-specific binding from the total binding.

In Vivo Microdialysis with [11C]ABP688 PET

This protocol describes the simultaneous measurement of neurotransmitter levels and receptor occupancy.[13][16]

-

Animal Preparation: Anesthetized animals are placed in a stereotaxic frame for the implantation of a microdialysis guide cannula into the target brain region.

-

Microdialysis Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for at least 60-90 minutes.

-